

Biosynthesis pathway of mixed-acid triacylglycerols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dimyristoyl-2-oleoylglycerol*

Cat. No.: *B3026154*

[Get Quote](#)

An In-depth Technical Guide on the Biosynthesis Pathway of Mixed-Acid Triacylglycerols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a central role in metabolism and cellular signaling. The specific fatty acid composition of TAGs, particularly the presence of different fatty acids on the same glycerol backbone (mixed-acid TAGs), is crucial for their physical properties and metabolic fate. The synthesis of these molecules is predominantly carried out via the de novo glycerol-3-phosphate pathway, also known as the Kennedy pathway. This technical guide provides a comprehensive overview of this biosynthetic route, detailing the enzymatic steps, substrate specificities that lead to the formation of mixed-acid TAGs, and regulatory mechanisms. We present quantitative data on enzyme kinetics, detailed experimental protocols for studying the pathway, and visual diagrams of the core processes to serve as a resource for professionals in metabolic research and drug development.

Introduction to Triacylglycerol Biosynthesis

Triacylglycerols are esters composed of a glycerol backbone and three fatty acids. The synthesis of TAGs is a critical metabolic process, with imbalances leading to pathological conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.^[1] The Kennedy pathway, first described in the 1950s, is the principal route for de novo TAG synthesis

in most tissues, including the liver, adipose tissue, and lactating mammary glands.^{[2][3]} This pathway involves four sequential enzymatic reactions that sequentially acylate a glycerol-3-phosphate molecule.

The generation of mixed-acid TAGs, where the fatty acids at the sn-1, sn-2, and sn-3 positions differ in chain length and/or saturation, is determined by the substrate availability and the distinct specificities of the acyltransferase enzymes involved in the pathway.

The Kennedy Pathway: A Step-by-Step Analysis

The Kennedy pathway occurs primarily at the endoplasmic reticulum (ER) and on the outer mitochondrial membrane, converting glycerol-3-phosphate and fatty acyl-CoAs into TAG.^{[4][5]}

The four key enzymatic steps are:

- Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).^[6]
- 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT): Adds a second acyl chain to LPA at the sn-2 position to produce phosphatidic acid (PA).^{[7][8]}
- Phosphatidic Acid Phosphatase (PAP/Lipin): Dephosphorylates PA to yield diacylglycerol (DAG).^[9]
- Diacylglycerol Acyltransferase (DGAT): Catalyzes the final acylation of DAG at the sn-3 position to form TAG.^[10]

Caption: The Kennedy pathway for de novo triacylglycerol biosynthesis.

Key Enzymes and Their Substrate Specificities

The creation of mixed-acid TAGs is a direct result of the substrate preferences of the acyltransferases at each step.

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT catalyzes the first and often rate-limiting step in glycerolipid synthesis.^{[11][12]} In mammals, four GPAT isoforms have been identified (GPAT1-4).^{[11][13]}

- Localization: GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are integral to the ER membrane.[11]
- Function & Specificity: GPATs esterify an acyl-CoA to the sn-1 position of glycerol-3-phosphate.[14] They generally show a preference for saturated and monounsaturated long-chain fatty acyl-CoAs, such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), over polyunsaturated ones. This initial acylation often establishes a saturated fatty acid at the sn-1 position of the glycerol backbone.

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT)

AGPATs (also known as LPAATs) catalyze the acylation of LPA at the sn-2 position.[15][16]

There are multiple isoforms with distinct tissue expression and substrate specificities, which are critical for generating diverse phosphatidic acid species.[8][17]

- Function & Specificity: This step is a key determinant of the fatty acid at the sn-2 position, which is frequently an unsaturated fatty acid. For example, human LPAAT-beta preferentially transfers monounsaturated (18:1) and saturated (18:0, 16:0) acyl groups over polyunsaturated ones like arachidonoyl-CoA (20:4).[18] Different isoforms, however, have different preferences. LPAATs in plants are known to prefer oleoyl-CoA (18:1-CoA).[19] This selectivity is a major contributor to the mixed-acid nature of the resulting TAG.

Phosphatidic Acid Phosphatase (PAP)

PAP enzymes, known as lipins (Lipin-1, -2, and -3), catalyze the dephosphorylation of phosphatidic acid to produce diacylglycerol.[5] This step is a critical regulatory node, directing PA towards either TAG synthesis or phospholipid synthesis.[5] While PAPs do not directly influence the fatty acid composition, their activity controls the flux of the DAG precursor into the final step of TAG synthesis.

Diacylglycerol Acyltransferase (DGAT)

DGAT catalyzes the final, committed step in TAG synthesis by acylating DAG at the sn-3 position.[10] Mammals have two unrelated DGAT enzymes, DGAT1 and DGAT2.[3]

- Localization: Both DGAT1 and DGAT2 are located in the ER, with DGAT2 also found on the surface of lipid droplets.[3][10]
- Function & Specificity: DGAT1 and DGAT2 have distinct roles and substrate preferences. DGAT1 exhibits broad specificity and can utilize a wide range of fatty acyl-CoAs, showing a preference for oleoyl-CoA (18:1).[10] DGAT2 also prefers unsaturated acyl-CoAs and is considered crucial for incorporating newly synthesized fatty acids into TAG.[3] The substrate specificity of DGAT enzymes is the final determinant of the fatty acid composition at the sn-3 position, completing the synthesis of a mixed-acid TAG.

Quantitative Data on Enzyme Substrate Specificity

The following tables summarize quantitative data regarding the substrate preferences of key acyltransferases, which are essential for understanding the formation of mixed-acid TAGs.

Table 1: Acyl-CoA Substrate Specificity of Human LPAAT-beta (Data derived from membrane-based assays)

Acyl-CoA Substrate	Chain Length:Unsaturation	Relative Activity (%)
Myristoyl-CoA	14:0	~20%
Palmitoyl-CoA	16:0	~80%
Stearoyl-CoA	18:0	~90%
Oleoyl-CoA	18:1	100%
Arachidoyl-CoA	20:0	<10%
Arachidonoyl-CoA	20:4	<10%

Source: Data interpreted from studies on human LPAAT-beta.

[18]

Table 2: Acyl-CoA Substrate Specificity of Diatom LPAATs (PtATS2a and PtATS2b) (Data derived from assays with sn-1-[14C]18:1-LPA)

Acyl-CoA Substrate	PtATS2a Relative Activity (%)	PtATS2b Relative Activity (%)
16:0-CoA	75	80
18:1-CoA	85	100
18:2-CoA	70	30
18:4-CoA	100	25
20:4-CoA	60	20
20:5-CoA (EPA)	55	15
22:6-CoA (DHA)	40	10

Source: Data interpreted from studies on *Phaeodactylum tricornutum* LPAATs.[\[19\]](#)

Table 3: Substrate Specificity of DGAT Isoforms (General preferences compiled from multiple studies)

Enzyme	Acyl-CoA Preference	Diacylglycerol (DAG) Preference	Key Physiological Role
DGAT1	Broad specificity; prefers oleoyl-CoA (18:1) over saturated acyl-CoAs. [10]	Can utilize DAG from multiple pathways.	Intestinal fat absorption, lactation. [3] [20]
DGAT2	Prefers unsaturated acyl-CoAs; crucial for incorporating endogenously synthesized fatty acids. [10]	Prefers DAG generated from the de novo Kennedy pathway.	Basal hepatic TAG synthesis and storage. [3]

Experimental Protocols for Studying TAG

Biosynthesis

Investigating the TAG biosynthesis pathway requires a combination of enzyme activity assays, lipid separation and analysis, and metabolic labeling techniques.

Protocol: In Vitro DGAT Enzyme Activity Assay

This protocol measures the activity of DGAT in microsomal fractions isolated from cells or tissues.

1. Preparation of Microsomes:

- Homogenize tissue or cultured cells in a buffered sucrose solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors.
- Perform differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria and cell debris.
- Collect the supernatant and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer and determine protein concentration (e.g., via BCA assay).

2. Reaction Mixture (Total Volume: 200 µL):

- 100 mM Tris-HCl, pH 7.4
- 10 mM MgCl₂
- 1 mg/mL bovine serum albumin (fatty acid-free)
- 50-100 µg of microsomal protein
- 400 µM 1,2-dioleoyl-sn-glycerol (DAG substrate, delivered in ethanol)
- 50 µM [¹⁴C]Oleoyl-CoA (radiolabeled acyl donor, ~50,000 dpm)

3. Assay Procedure:

- Pre-incubate all reaction components except the radiolabeled substrate for 5 minutes at 37°C.
- Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
- Incubate for 10-20 minutes at 37°C. The reaction time should be within the linear range of product formation.

- Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).

4. Lipid Extraction and Analysis:

- Add 0.5 mL of 0.9% NaCl to the stopped reaction to induce phase separation.
- Vortex and centrifuge at 1,000 x g for 5 minutes.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the lipid residue in a small volume of chloroform.
- Spot the sample onto a silica TLC plate and develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate TAG from other lipids.
- Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the TAG band, and quantify the incorporated radioactivity using liquid scintillation counting.

[Click to download full resolution via product page](#)

```
// Steps prep [label="1. Microsome Preparation\n(Homogenization & Ultracentrifugation)"]; reaction [label="2. Set up Reaction Mixture\n(Buffer, MgCl2, BSA, Microsomes, DAG)"]; start [label="3. Initiate Reaction\n(Add [14C]Oleoyl-CoA, Incubate at 37°C)"]; stop [label="4. Stop Reaction\n(Add Chloroform:Methanol)"]; extract [label="5. Lipid Extraction\n(Phase Separation)"]; tlc [label="6. TLC Separation\n(Separate TAG from substrates)"]; quantify [label="7. Quantification\n(Scintillation Counting of TAG band)"];
```

```
// Flow prep -> reaction -> start -> stop -> extract -> tlc -> quantify; }
```

Caption: Experimental workflow for an in vitro DGAT activity assay.

Protocol: Analysis of Fatty Acid Composition by GC-MS

This method is used to determine the specific fatty acids present in a purified TAG sample.

1. Lipid Extraction and Purification:

- Extract total lipids from the sample using the Folch or Bligh-Dyer method.^[21]
- Separate the TAG fraction from other lipid classes using TLC or solid-phase extraction.

2. Transesterification to Fatty Acid Methyl Esters (FAMES):

- To the purified TAG sample, add a reagent such as 2% sulfuric acid in methanol or sodium methoxide in methanol.
- Heat the mixture at 80-100°C for 1-2 hours to convert the fatty acids into their volatile methyl ester derivatives.
- Stop the reaction, add water, and extract the FAMES into an organic solvent like hexane.

3. GC-MS Analysis:

- Inject the hexane extract containing FAMES into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a polar column like DB-23).
- The FAMES are separated based on their boiling points and polarity.
- The separated compounds then enter the mass spectrometer (MS), which generates a mass spectrum for each peak.
- Identify individual FAMES by comparing their retention times and mass spectra to those of known standards.
- Quantify the relative amount of each fatty acid by integrating the area under its corresponding peak.

Protocol: Metabolic Labeling with Stable Isotopes

This technique traces the flow of precursors into the TAG pool within intact cells.[\[22\]](#)

1. Cell Culture and Labeling:

- Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency.
- Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as [^{13}C]-glucose, [^{13}C]-palmitate, or [D_7]-glycerol.
- Incubate the cells for a defined period (the "pulse" phase) to allow for the incorporation of the label into metabolic intermediates and final products.
- Optionally, replace the labeling medium with unlabeled medium and incubate for various time points (the "chase" phase) to track the turnover of the labeled lipids.

2. Sample Collection and Lipid Extraction:

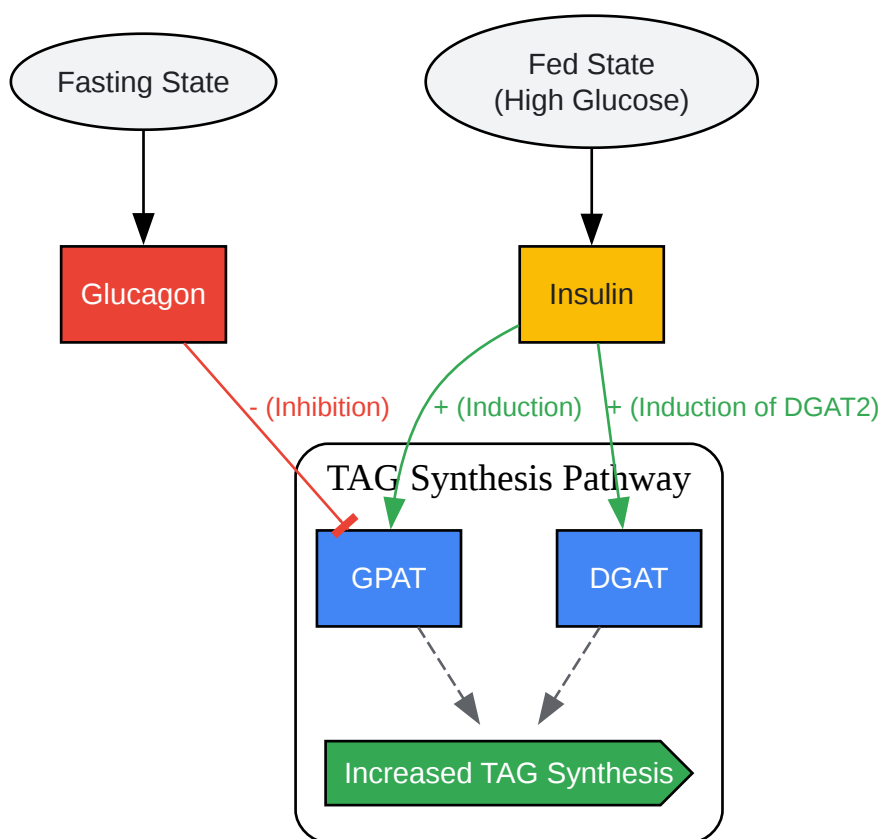
- At the end of the incubation, wash the cells with cold PBS and harvest them.
- Perform a total lipid extraction as described previously.

3. Analysis by LC-MS/MS:

- Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS).
- The LC separates different lipid species (e.g., individual TAG molecules with different fatty acid combinations).
- The MS detects the mass-to-charge ratio of the parent lipid molecule and its fragments.
- The incorporation of the stable isotope results in a predictable mass shift in the lipid molecules, allowing for the differentiation and quantification of newly synthesized TAGs from the pre-existing unlabeled pool. This provides a dynamic view of the TAG synthesis flux.

Regulation of Mixed-Acid TAG Synthesis

The Kennedy pathway is tightly regulated by hormonal and nutritional signals to match energy storage with metabolic state. Insulin, released in the fed state, promotes TAG synthesis by increasing glucose uptake (providing glycerol-3-phosphate) and upregulating key lipogenic enzymes.[3][23] Conversely, glucagon and epinephrine, prominent during fasting, suppress TAG synthesis and promote lipolysis.[23] This regulation occurs at multiple levels, including the transcriptional control of enzyme expression and post-translational modifications like phosphorylation.



[Click to download full resolution via product page](#)

Caption: Hormonal regulation of key enzymes in triacylglycerol synthesis.

Conclusion and Therapeutic Implications

The biosynthesis of mixed-acid triacylglycerols is a highly regulated and complex process governed by the sequential actions of the Kennedy pathway enzymes. The distinct substrate specificities of the GPAT, AGPAT, and DGAT isoforms are paramount in determining the final fatty acid composition of the stored TAG. Understanding this pathway at a molecular level is crucial for developing therapeutic strategies against metabolic diseases. Inhibitors of key enzymes, particularly GPAT and DGAT1, have been investigated as potential treatments for obesity, hyperlipidemia, and hepatic steatosis, highlighting the pathway's significance as a drug development target.[2][24] This guide provides the foundational knowledge and experimental framework necessary for researchers to further explore this vital metabolic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of intestinal triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 15. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAAT δ) [frontiersin.org]

- 18. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical Properties and Substrate Specificity of Two Acyl-CoA:Lysophosphatidic Acid Acyltransferases (PtATS2a and PtATS2b) from Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Biosynthesis pathway of mixed-acid triacylglycerols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026154#biosynthesis-pathway-of-mixed-acid-triacylglycerols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com